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Xanthosine dihydrate

purine nucleosidase substrate specificity ureide metabolism

Xanthosine dihydrate (CAS 5968-90-1, molecular formula C₁₀H₁₂N₄O₆·2H₂O, MW 320.26) is the hydrated crystalline form of the purine nucleoside xanthosine, comprising the purine base xanthine linked to β-D-ribofuranose. It exists as long prisms when crystallized from water and exhibits a specific optical rotation of [α]ᴰ³⁰ −51.2° (c = 8 in 0.3N NaOH) with a UV absorption maximum at 253 nm (ε 8,790).

Molecular Formula C10H16N4O8
Molecular Weight 320.26 g/mol
CAS No. 5968-90-1
Cat. No. B120459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine dihydrate
CAS5968-90-1
Synonyms3,9-Dihydro-9-β-D-ribofuranosyl-1H-purine-2,6-dione Dihydrate;  Xanthine Riboside Dihydrate; 9-β-D-Ribofuranosylxanthine Dihydrate;  NSC 18930 Dihydrate;  Xanthine-9 β-D-Ribofuranoside Dihydrate; 
Molecular FormulaC10H16N4O8
Molecular Weight320.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O
InChIInChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1
InChIKeyZCCPXSQIUORWCO-LGVAUZIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthosine Dihydrate (CAS 5968-90-1): Key Physicochemical Properties and Research-Grade Identity for Purine Metabolism Studies


Xanthosine dihydrate (CAS 5968-90-1, molecular formula C₁₀H₁₂N₄O₆·2H₂O, MW 320.26) is the hydrated crystalline form of the purine nucleoside xanthosine, comprising the purine base xanthine linked to β-D-ribofuranose [1]. It exists as long prisms when crystallized from water and exhibits a specific optical rotation of [α]ᴰ³⁰ −51.2° (c = 8 in 0.3N NaOH) with a UV absorption maximum at 253 nm (ε 8,790) [2]. Xanthosine is sparingly soluble in cold water but freely soluble in hot water and hot dilute alcohol, and is readily hydrolyzed by mineral acids [2]. This dihydrate form (CAS 5968-90-1) is distinct from the anhydrous xanthosine (CAS 146-80-5), with the two forms exhibiting fundamentally different crystal packing architectures despite similar molecular conformations [3]. As an endogenous purine metabolite and intermediate in caffeine biosynthesis pathways, xanthosine dihydrate serves as a critical research reagent for enzymatic studies, analytical method development, and investigations into purine salvage and catabolic pathways [1].

Xanthosine Dihydrate (CAS 5968-90-1) Cannot Be Functionally Replaced by Guanosine, Inosine, or Anhydrous Xanthosine Without Experimental Validation


Despite belonging to the same purine nucleoside class as inosine and guanosine, xanthosine dihydrate exhibits fundamentally divergent substrate specificity, enzyme induction capacity, and metabolic fate that precludes simple substitution in experimental systems. As demonstrated in multiple enzyme kinetic studies, xanthosine is processed by distinct catalytic efficiencies (Vmax and Km) relative to its analogs [1][2]. Critically, xanthosine is the only known inducer of xanthosine phosphorylase in E. coli—a property not shared by any other nucleoside [3]. Furthermore, its salvage pathway operates entirely independently of IMP dehydrogenase, circumventing a key rate-limiting enzyme in guanine nucleotide biosynthesis that processes inosine-derived IMP [4]. The dihydrate form itself presents different crystal packing and hydrogen-bonding networks compared to the anhydrous modification, which may affect dissolution behavior and long-term stability under specific storage and handling conditions [5]. Substituting inosine or guanosine for xanthosine without empirical validation would therefore yield misleading or entirely non-interpretable results in studies involving purine nucleoside phosphorylase specificity, nucleoside hydrolase activity profiling, or bacterial induction assays.

Xanthosine Dihydrate (CAS 5968-90-1): Comparative Quantitative Evidence Versus Inosine, Guanosine, and Anhydrous Xanthosine


Xanthosine Exhibits 4-Fold Higher Vmax Than Inosine in Plant Purine Nucleosidase from Cowpea Nodules

In a purified purine nucleosidase (nucleoside hydrolase, EC 3.2.2.1) from N₂-fixing cowpea (Vigna unguiculata) nodules, xanthosine demonstrated a Vmax 4-fold greater than that of inosine when assayed under identical conditions [1]. The enzyme, purified more than 400-fold to homogeneity, hydrolyzes both purine and pyrimidine nucleosides, yet exhibits marked differential catalytic efficiency among the purine substrates.

purine nucleosidase substrate specificity ureide metabolism

Xanthosine Km is 36% Lower Than Inosine Km in Bacterial XapA Variant Purine Nucleoside Phosphorylase

In a site-directed variant of the XapA purine nucleoside phosphorylase (XapASe Asp72Gly) from E. coli, xanthosine exhibited a Km of 222 ± 15 μM compared to 348 ± 20 μM for inosine, representing a 36% lower Michaelis constant and thus higher apparent binding affinity under the assay conditions [1]. Kinetic constants were determined by measuring initial velocities at 11 different substrate concentrations ranging from 0.25 to 2 mM for xanthosine and 0.1 to 3 mM for inosine, with data fitted to Michaelis-Menten kinetics using Ultrafit 3.0 software.

purine nucleoside phosphorylase Michaelis-Menten kinetics bacterial enzymology

Xanthosine Is the Exclusive Known Inducer of Xanthosine Phosphorylase in E. coli K-12; Inosine, Guanosine, and Adenosine Elicit No Response

In wild-type strains of Escherichia coli K-12, xanthosine is the only compound found to induce the expression of xanthosine phosphorylase—a second, distinct purine nucleoside phosphorylase that enables growth on xanthosine as a sole carbon source [1]. Systematic screening revealed that no other known nucleoside catabolizing enzyme was induced by xanthosine, and conversely, no other nucleoside (including inosine, guanosine, adenosine, or pyrimidine nucleosides) could induce this enzyme [1].

enzyme induction bacterial metabolism substrate specificity

Xanthosine Salvage Bypasses IMP Dehydrogenase Entirely, Unlike Inosine Which Requires IMPDH for Guanine Nucleotide Synthesis

In vitro metabolic tracing studies using rat brain extracts and intact LoVo human colon carcinoma cells demonstrate that xanthosine does not enter any of the pathways known to salvage the other three main natural purine nucleosides (guanosine, inosine, and adenosine) [1]. Instead, xanthosine is salvaged directly to XMP via the phosphotransferase activity of cytosolic 5′-nucleotidase (cN-II), with IMP serving as the preferred phosphate donor (IMP + xanthosine → XMP + inosine) [1]. Crucially, mycophenolic acid, a potent inhibitor of IMP dehydrogenase (the rate-limiting enzyme that converts IMP to XMP in the canonical de novo pathway), completely inhibits guanine nucleotide synthesis from inosine but has no effect whatsoever on guanine nucleotide synthesis from xanthosine [1].

purine salvage IMP dehydrogenase nucleotide metabolism

Xanthosine Dihydrate and Anhydrous Xanthosine Exhibit Fundamentally Different Crystal Packing Architectures with Identical Molecular Conformation

X-ray crystallographic analysis reveals that the crystal packing of xanthosine in its anhydrous and dihydrate modifications are very different, yet the molecular conformations remain similar [1]. In the anhydrous form, an unusual intramolecular hydrogen bond O(2′)-H⋯O(3′) is observed—a feature not present in the dihydrate crystal lattice [1]. From an equimolar dipeptide/xanthosine mixture in water/methanol, only the nucleoside crystallized in the anhydrous form, demonstrating that crystallization conditions dictate which solid-state form is obtained [1].

crystal polymorphism solid-state chemistry nucleoside crystallization

DMSO Solubility of Xanthosine Dihydrate Reaches 187.35 mM Under Sonication, Enabling High-Concentration Stock Preparation for Enzymatic Assays

Xanthosine dihydrate exhibits a DMSO solubility of 60 mg/mL, corresponding to approximately 187.35 mM, when sonication is applied to facilitate dissolution . This solubility profile is documented in vendor technical datasheets and represents a practical upper limit for preparing concentrated stock solutions for subsequent dilution into aqueous enzymatic assay buffers. In contrast, xanthosine is described as sparingly soluble in cold water, though solubility improves substantially with heating [1].

solubility stock solution preparation enzymatic assay optimization

Xanthosine Dihydrate (CAS 5968-90-1): Evidence-Based Procurement and Experimental Application Scenarios


Plant Ureide Metabolism Research Requiring Maximal Nucleosidase Assay Signal

Investigators studying purine catabolism in N₂-fixing legume nodules should prioritize xanthosine dihydrate as the substrate of choice for purine nucleosidase (EC 3.2.2.1) activity assays. The Vmax ratio of 28:7:1:0.4 for xanthosine, inosine, adenosine, and guanosine respectively [1] demonstrates that xanthosine yields a 4-fold higher maximal catalytic rate than inosine. Substituting inosine reduces assay sensitivity proportionally, potentially masking low-abundance enzyme activity in partially purified fractions or tissue extracts. For quantitative enzyme characterization, the Km similarity between xanthosine (0.80 mM) and inosine (0.83 mM) [1] further supports xanthosine as the optimal reporter substrate without altering saturation kinetics relative to the endogenous inosine baseline.

Bacterial Genetic and Metabolic Studies Requiring Induction of Xanthosine Phosphorylase in E. coli

Experiments designed to activate or characterize the secondary purine nucleoside phosphorylase system in E. coli K-12 absolutely require xanthosine dihydrate, as it remains the only known inducer of xanthosine phosphorylase expression [2]. Inosine, guanosine, adenosine, and all tested pyrimidine nucleosides fail to elicit any detectable induction [2]. Laboratories conducting genetic screens, carbon source utilization assays, or comparative enzymology on deoD versus xanthosine phosphorylase pathways cannot substitute alternative nucleosides without obtaining false-negative results. Procurement of high-purity xanthosine dihydrate (≥98.5% by HPLC) [3] is recommended to avoid confounding effects from trace guanosine or inosine contamination that could inadvertently activate parallel catabolic pathways.

Therapeutic Pathway Studies Investigating IMP Dehydrogenase-Independent Guanine Nucleotide Synthesis

Research programs examining mechanisms of resistance to IMP dehydrogenase inhibitors (e.g., mycophenolic acid, mizoribine) or exploring alternative guanine nucleotide salvage routes should utilize xanthosine dihydrate as the definitive substrate for cytosolic 5′-nucleotidase (cN-II)-mediated XMP synthesis [4]. In both rat brain extracts and intact LoVo human colon carcinoma cells, mycophenolic acid completely blocks guanine nucleotide production from inosine while exerting zero inhibitory effect on the xanthosine-to-guanyl-compound pathway [4]. This pathway-specific exclusivity makes xanthosine dihydrate an indispensable tool for distinguishing IMPDH-dependent from IMPDH-independent nucleotide biosynthesis, with direct relevance to understanding antiproliferative drug resistance mechanisms.

Analytical Method Development for Purine Metabolite Profiling Using Xanthosine as a Calibration Standard

Laboratories developing HPLC, HILIC-MS/MS, or 1D-LC methods for simultaneous quantification of purine nucleosides in biological matrices should include xanthosine dihydrate as a certified reference standard . Commercial xanthosine dihydrate is routinely supplied with documented purity specifications (≥98% by HPLC) and structural confirmation via NMR [3]. Xanthosine's distinct retention characteristics, well-defined UV absorption (λmax 253 nm, ε 8,790; aM 11.4×10³ at 248.5 nm, pH 8.0) [5], and its position in the purine degradation pathway between inosine/guanosine and xanthine/uric acid make it a critical calibrant for resolving metabolite profiles in cancer biomarker studies, where elevated xanthosine excretion has been observed in breast cancer .

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